molecular formula C24H23N3O6S B11601513 (5Z)-5-[4-(allyloxy)-3-methoxybenzylidene]-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-5-[4-(allyloxy)-3-methoxybenzylidene]-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B11601513
M. Wt: 481.5 g/mol
InChI Key: JZTGFEORAWVETB-JAIQZWGSSA-N
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Description

(5Z)-5-[4-(allyloxy)-3-methoxybenzylidene]-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a useful research compound. Its molecular formula is C24H23N3O6S and its molecular weight is 481.5 g/mol. The purity is usually 95%.
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Biological Activity

The compound (5Z)-5-[4-(allyloxy)-3-methoxybenzylidene]-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C23H21N3O5S
  • Molecular Weight : 451.5 g/mol
  • IUPAC Name : (5Z)-2-(3,4-dimethoxyphenyl)-5-[(3-methoxy-4-prop-2-enoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

The compound features a thiazolo[3,2-b][1,2,4]triazole core structure with various functional groups that contribute to its reactivity and biological potential.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains and fungi. The mechanism of action is believed to involve disruption of microbial cell membranes and interference with metabolic pathways.

Anticancer Effects

The compound has been investigated for its anticancer properties. Studies demonstrate that it can induce apoptosis in cancer cells through the activation of caspase pathways. The compound's ability to inhibit cell proliferation has been confirmed in several cancer cell lines.

Hepatoprotective Effects

In vivo studies have highlighted the hepatoprotective effects of this compound against chemically induced liver injury. It has been shown to reduce serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST), suggesting its potential in protecting liver function during toxic exposures .

The biological effects of this compound are attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cancer cell proliferation.
  • Receptor Modulation : It can bind to receptors that mediate inflammatory responses.
  • Cell Membrane Interaction : Its hydrophobic nature allows it to integrate into microbial membranes, leading to cell lysis.

Research Findings and Case Studies

Study TypeFindingsReference
In vitro studyDemonstrated significant antimicrobial activity against E. coli and S. aureus
Anticancer studyInduced apoptosis in breast cancer cell lines with IC50 values ranging from 10 to 25 µM
HepatoprotectiveReduced ALT and AST levels in BALB/c mice with ConA-induced liver injury

Properties

Molecular Formula

C24H23N3O6S

Molecular Weight

481.5 g/mol

IUPAC Name

(5Z)-5-[(3-methoxy-4-prop-2-enoxyphenyl)methylidene]-2-(3,4,5-trimethoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C24H23N3O6S/c1-6-9-33-16-8-7-14(10-17(16)29-2)11-20-23(28)27-24(34-20)25-22(26-27)15-12-18(30-3)21(32-5)19(13-15)31-4/h6-8,10-13H,1,9H2,2-5H3/b20-11-

InChI Key

JZTGFEORAWVETB-JAIQZWGSSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)C2=NN3C(=O)/C(=C/C4=CC(=C(C=C4)OCC=C)OC)/SC3=N2

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NN3C(=O)C(=CC4=CC(=C(C=C4)OCC=C)OC)SC3=N2

Origin of Product

United States

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